molecular formula C13H14O3 B581498 (1S,3R)-3-benzoylcyclopentanecarboxylic acid CAS No. 1215032-39-5

(1S,3R)-3-benzoylcyclopentanecarboxylic acid

Cat. No.: B581498
CAS No.: 1215032-39-5
M. Wt: 218.252
InChI Key: BXPBLRRKIQAMIP-MNOVXSKESA-N
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Description

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid is a chiral compound with significant importance in organic chemistry. It features a cyclopentane ring substituted with a benzoyl group and a carboxylic acid group. The stereochemistry of the compound is defined by the (1S,3R) configuration, which indicates the specific three-dimensional arrangement of the substituents around the cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-benzoylcyclopentanecarboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry. For example, starting from a cyclopentane derivative, a Friedel-Crafts acylation reaction can be employed to introduce the benzoyl group, followed by selective oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale stereoselective synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chiral chromatography to separate the desired enantiomer from any byproducts or racemic mixtures.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of esters, amides, or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,3R)-3-benzoylcyclopentanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R)-3-Methoxycarbonylcyclopentane-1-carboxylic acid: Similar structure with a methoxycarbonyl group instead of a benzoyl group.

    (1S,3R)-3-Hydroxycyclopentanecarboxylic acid: Similar structure with a hydroxyl group instead of a benzoyl group.

Uniqueness

(1S,3R)-3-Benzoylcyclopentanecarboxylic acid is unique due to its specific stereochemistry and the presence of both a benzoyl group and a carboxylic acid group. This combination of functional groups and chiral centers makes it a valuable compound for stereoselective synthesis and applications in various fields.

Properties

IUPAC Name

(1S,3R)-3-benzoylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPBLRRKIQAMIP-MNOVXSKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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